N-(3-methoxyphenyl)-7-methyl-3-(piperidine-1-carbonyl)-1,8-naphthyridin-4-amine
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Overview
Description
N-(3-methoxyphenyl)-7-methyl-3-(piperidine-1-carbonyl)-1,8-naphthyridin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a naphthyridine core, a piperidine ring, and a methoxyphenyl group
Mechanism of Action
Target of Action
It’s known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry .
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to a range of pharmacological effects .
Biochemical Pathways
Compounds containing a piperidine moiety have been associated with a broad spectrum of biological activities .
Result of Action
Piperidine derivatives have been associated with a variety of pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-7-methyl-3-(piperidine-1-carbonyl)-1,8-naphthyridin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphthyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the 1,8-naphthyridine ring.
Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the naphthyridine core.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached via a coupling reaction, often facilitated by a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-7-methyl-3-(piperidine-1-carbonyl)-1,8-naphthyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Palladium-catalyzed coupling reactions using reagents like aryl halides and boronic acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Scientific Research Applications
N-(3-methoxyphenyl)-7-methyl-3-(piperidine-1-carbonyl)-1,8-naphthyridin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-(3-methoxyphenyl)-2-(1-(4-sulfamoylbenzoyl)piperidine-4-carbonyl)hydrazine-1-carbothioamide: Shares a similar methoxyphenyl group and piperidine ring but differs in the naphthyridine core.
N-(3-methoxyphenyl)-7-methyl-3-(piperidine-1-carbonyl)-1,8-naphthyridin-4-amine analogs: Variations in the substituents on the naphthyridine core or piperidine ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and molecular architecture, which confer distinct chemical and biological properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
[4-(3-methoxyanilino)-7-methyl-1,8-naphthyridin-3-yl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c1-15-9-10-18-20(25-16-7-6-8-17(13-16)28-2)19(14-23-21(18)24-15)22(27)26-11-4-3-5-12-26/h6-10,13-14H,3-5,11-12H2,1-2H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKJWURUUPWURJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=CC=C3)OC)C(=O)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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